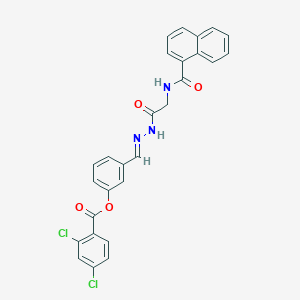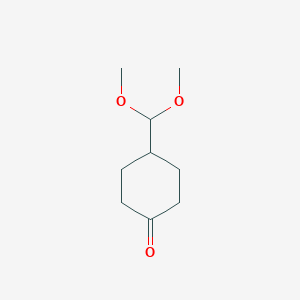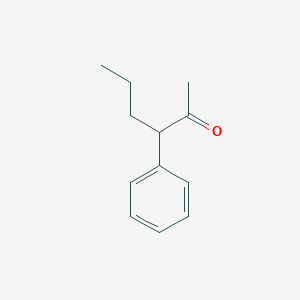
3-Phenylhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its IUPAC name is 1-phenylhexan-2-one .
- The structure consists of a hexanone (6-carbon ketone) backbone with a phenyl group attached to one of the carbons (see the structure here) .
- It is also known by other names, such as benzyl n-butyl ketone .
3-Phenylhexan-2-one: is an organic compound with the chemical formula C12H16O and a molecular weight of 176.2548 g/mol .
Méthodes De Préparation
Synthetic Routes: One common method involves the Friedel-Crafts acylation of benzene with n-butyryl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride). This reaction leads to the formation of 1-phenyl-2-hexanone.
Industrial Production: While not a high-volume industrial compound, it can be synthesized on a laboratory scale for research purposes.
Analyse Des Réactions Chimiques
Reactivity: 1-phenyl-2-hexanone is relatively stable due to the aromatic phenyl group. it can undergo various reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve potassium permanganate or chromic acid.
Major Products: The major products depend on the specific reaction. For instance, reduction leads to the alcohol, while oxidation yields the carboxylic acid.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a precursor for bioactive compounds.
Medicine: Investigated for potential pharmacological properties.
Industry: Limited industrial applications but may find use in fragrance or flavor synthesis.
Mécanisme D'action
- The exact mechanism of action depends on the specific application. For example:
- In biological systems, it could interact with enzymes or receptors.
- In chemical reactions, it acts as an electrophile or nucleophile.
- Further research is needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other ketones with aromatic substituents, such as acetophenone or benzophenone, share some similarities.
Uniqueness: 1-phenyl-2-hexanone’s unique feature lies in its six-carbon alkyl chain attached to the phenyl group.
Propriétés
Numéro CAS |
6306-30-5 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
3-phenylhexan-2-one |
InChI |
InChI=1S/C12H16O/c1-3-7-12(10(2)13)11-8-5-4-6-9-11/h4-6,8-9,12H,3,7H2,1-2H3 |
Clé InChI |
LQEVOFWEUZODAF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


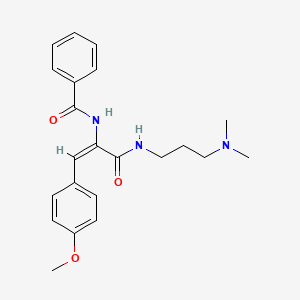

![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001985.png)
![5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001986.png)

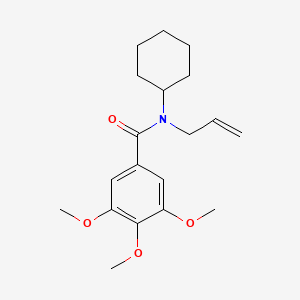
![2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12002022.png)
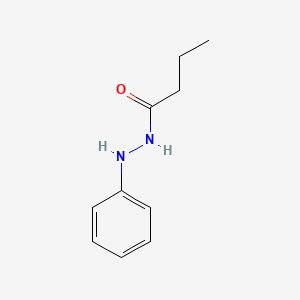
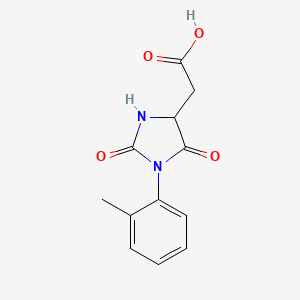
![1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12002037.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002045.png)

